2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide
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Overview
Description
2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide is a complex organic compound with a unique structure that includes a biphenyl group, a cyanocyclohexyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Formation of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be synthesized through a cyanation reaction of a cyclohexyl halide.
Coupling to Form the Final Compound: The final step involves coupling the biphenyl amine with the cyanocyclohexyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as liquid crystals or polymers.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide: can be compared with other biphenyl derivatives, such as:
Uniqueness
The uniqueness of 2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-phenylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c22-16-21(13-7-2-8-14-21)24-20(25)15-23-19-12-6-5-11-18(19)17-9-3-1-4-10-17/h1,3-6,9-12,23H,2,7-8,13-15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXGAXCPKMWFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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